

A Comparative Guide to the Structural Confirmation of Synthetic 15-Octadecenal

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Compound of Interest

Compound Name: 15-Octadecenal

Cat. No.: B15175938

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to confirm the structure of synthetic **15-Octadecenal**. Due to the limited availability of published data for **15-Octadecenal**, this guide presents a representative synthesis and expected analytical data based on established chemical principles and spectroscopic data for analogous long-chain unsaturated and saturated aldehydes. The guide compares the expected data for (E)-**15-Octadecenal** with its saturated counterpart, Octadecanal, to highlight the key structural differences observed in various analytical spectra.

Data Presentation: Spectroscopic Comparison

The structural confirmation of (E)-**15-Octadecenal** relies on a combination of spectroscopic methods. The following tables summarize the expected quantitative data for (E)-**15-Octadecenal** and its saturated analog, Octadecanal.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Assignment	(E)-15-Octadecenal (Predicted Chemical Shift, δ)	Octadecanal (Reported Chemical Shift, δ)	Key Differences
Aldehyde CHO	~9.76 (t, J = 1.9 Hz)	~9.77 (t, J = 1.9 Hz)	Minimal difference expected.
Olefinic CH=CH	~5.40 (m)	N/A	Presence of signals in the olefinic region is a key indicator of unsaturation.
α -CH ₂ to CHO	~2.42 (dt, J = 7.4, 1.9 Hz)	~2.42 (dt, J = 7.4, 1.9 Hz)	Minimal difference expected.
Allylic CH ₂	~2.01 (m)	N/A	Signal corresponding to protons adjacent to the double bond.
Bulk CH ₂	~1.20-1.40 (m)	~1.20-1.40 (m)	Broad multiplet representing the long alkyl chain.
Terminal CH ₃	~0.96 (t, J = 7.0 Hz)	~0.88 (t, J = 7.0 Hz)	Slight downfield shift possible for the unsaturated analogue.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Assignment	(E)-15-Octadecenal (Predicted Chemical Shift, δ)	Octadecanal (Reported Chemical Shift, δ)	Key Differences
Aldehyde C=O	~202.9	~202.9	Minimal difference expected. Saturated aldehyde or ketone carbons typically absorb from 200 to 215 δ [1].
Olefinic C=C	~130.0	N/A	Key indicator of the double bond.
α -C to CHO	~43.9	~43.9	Minimal difference expected.
Allylic C	~32.0	N/A	Carbon adjacent to the double bond.
Bulk CH ₂	~22.0-30.0	~22.0-30.0	Series of peaks for the long alkyl chain.
Terminal CH ₃	~17.0	~14.1	The chemical environment of the terminal methyl group is altered by the nearby double bond.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Analysis	(E)-15-Octadecenal (Predicted m/z)	Octadecanal (Reported m/z)	Key Differences
Molecular Ion [M] ⁺	266.26	268.28	The molecular ion peak will differ by 2 Da due to the presence of the double bond.
McLafferty Rearrangement	44 (prominent)	44 (prominent)	This is a characteristic fragmentation for aldehydes and ketones.
α-cleavage	[M-29] ⁺ (loss of CHO), [M-43] ⁺ (loss of C ₃ H ₇)	[M-29] ⁺ , [M-43] ⁺	Common fragmentation patterns for aliphatic aldehydes.
Cleavage at C-C bond adjacent to double bond	Diagnostic fragments	N/A	Fragmentation patterns will be influenced by the position of the double bond.

Table 4: Predicted Infrared (IR) Spectroscopic Data (neat)

Assignment	(E)-15-Octadecenal (Predicted Wavenumber, cm ⁻¹)	Octadecanal (Reported Wavenumber, cm ⁻¹)	Key Differences
C=O stretch	~1730	~1730	Strong absorption characteristic of an aliphatic aldehyde[1].
Aldehyde C-H stretch	~2820 and ~2720	~2820 and ~2720	Two distinct peaks characteristic of an aldehyde C-H bond[1].
C=C stretch	~1650 (weak)	N/A	Indicates the presence of a carbon-carbon double bond.
=C-H bend (trans)	~965	N/A	A key diagnostic peak for a trans double bond.
C-H stretch (sp ³)	~2850-2960	~2850-2960	Strong absorptions from the long alkyl chain.

Experimental Protocols

Synthesis of (E)-15-Octadecenal via Swern Oxidation

A common and mild method for the synthesis of aldehydes from primary alcohols is the Swern oxidation.[2][3][4]

Materials:

- (E)-15-Octadecen-1-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)

- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

- A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
- A solution of DMSO (2.7 equivalents) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 5 minutes.
- A solution of (E)-15-Octadecen-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise over 5 minutes. The reaction is stirred for 30 minutes at -78 °C.
- Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is stirred for another 10 minutes at -78 °C.
- The reaction is allowed to warm to room temperature.
- Water is added to quench the reaction, and the product is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and the solvent is removed under reduced pressure to yield the crude (E)-**15-Octadecenal**.
- The crude product is purified by column chromatography on silica gel.

Structural Confirmation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. The aldehyde proton should appear as a triplet around δ 9.76 ppm. The olefinic protons are expected around δ 5.40 ppm.
- ^{13}C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The carbonyl carbon should be observed around δ 202.9 ppm, and the olefinic carbons around δ 130.0 ppm.

2. Mass Spectrometry (MS)

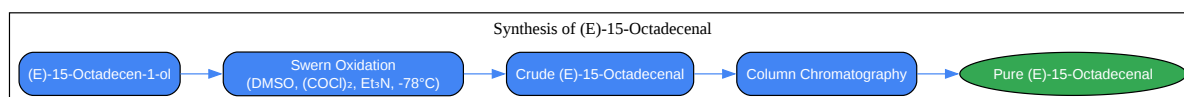
- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method for the analysis of aldehydes.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like hexane or DCM.
- Analysis: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns as detailed in Table 3.

3. Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or neat on a salt plate (NaCl or KBr).
- Analysis: The IR spectrum should display the characteristic absorption bands for the aldehyde and the trans-alkene as listed in Table 4.

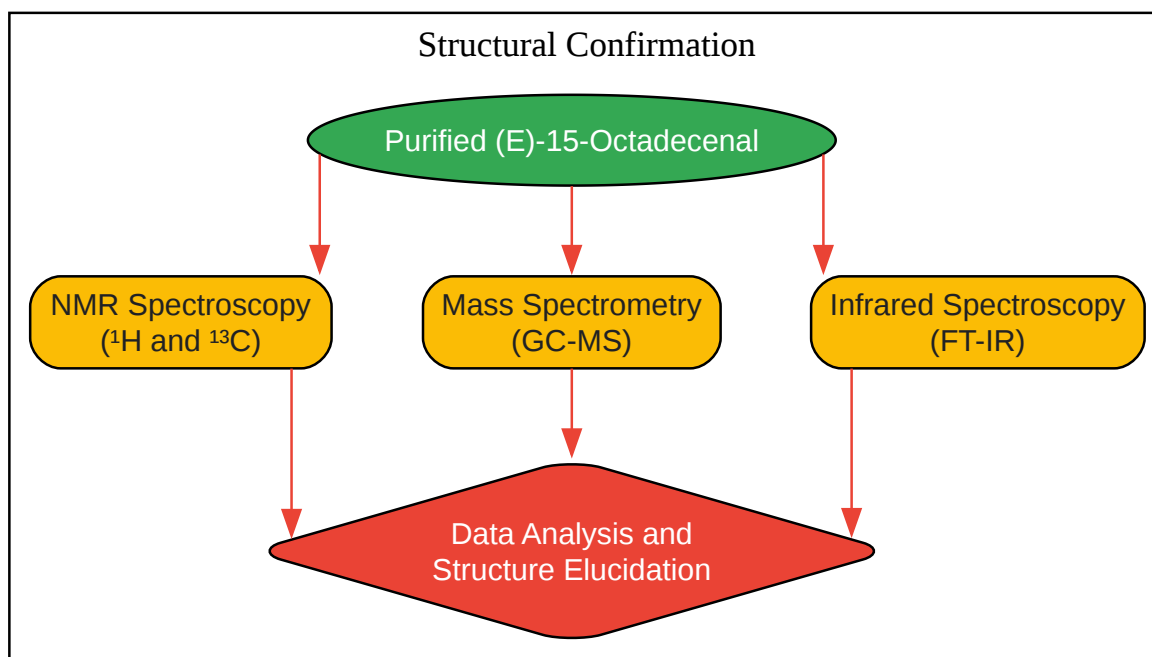
Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis and structural confirmation of (E)-15-Octadecenal.



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Caption: Synthetic workflow for (E)-15-Octadecenal.



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Caption: Analytical workflow for structural confirmation.

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